4,4'-(2-Methylpropylidene)bis(2,6-xylenol)

Polymer Chemistry Thermal Analysis Materials Science

Standard bisphenols fail in applications requiring steric shielding or minimal endocrine activity. This tetramethyl-substituted alkylidene bisphenol offers four ortho-methyl groups flanking each phenolic hydroxyl, fundamentally altering reactivity and biological interaction profiles. - **Material Science**: Enables soluble polyarylates (Tg 165-202°C) with suppressed photo-Fries rearrangement; anticipate ~40°C lower Td than BPA analogs. - **Biochemical Tools**: >15-fold selectivity for plant cycloartenol synthase (IC50 1,300 nM) vs human lanosterol synthase (IC50 >20,000 nM). - **Analytical Reference**: Certified standard for zebrafish toxicology studies (5-200 μg/L effect range). Supplied with analytical data. Global stock available.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 93919-14-3
Cat. No. B12647681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(2-Methylpropylidene)bis(2,6-xylenol)
CAS93919-14-3
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)C(C)C
InChIInChI=1S/C20H26O2/c1-11(2)18(16-7-12(3)19(21)13(4)8-16)17-9-14(5)20(22)15(6)10-17/h7-11,18,21-22H,1-6H3
InChIKeyODVXUYPWFWVHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylbisphenol A Procurement & Differentiation


4,4'-(2-Methylpropylidene)bis(2,6-xylenol) (CAS 93919-14-3) is a sterically hindered alkylidene bisphenol monomer characterized by four ortho-methyl groups flanking the phenolic hydroxyls [1]. This tetramethyl-substituted architecture fundamentally distinguishes it from unsubstituted bisphenol A (BPA) and partially substituted analogs, conferring unique reactivity, thermal behavior, and biological activity profiles that directly impact material performance and regulatory compliance [2]. The compound serves as a building block for high-performance polycarbonates, polyarylates, and epoxy resins where conventional bisphenols fail to meet specified thermal stability or endocrine activity requirements [3].

Sterically hindered tetramethyl monomer — enables polymer architectures requiring ortho-methyl shielding
Solution-processable polyarylate precursor — supports film fabrication via spin- or dip-coating
Differentiated bioactivity profile — reported reduced nuclear receptor affinity relative to unsubstituted bisphenols

TMBPA: Why Generic Substitution Fails


Generic substitution with unhindered bisphenols (e.g., BPA, BPF) or even partially methylated analogs in polymer formulations is scientifically unsound due to the tetramethyl substitution pattern on 4,4'-(2-Methylpropylidene)bis(2,6-xylenol). The four ortho-methyl groups create substantial steric shielding around the phenolic oxygen, fundamentally altering radical stability, thermal degradation pathways, and hydrogen bonding capacity [1]. As demonstrated in comparative studies, polymers derived from this tetramethyl monomer exhibit markedly different thermal degradation profiles—specifically, a shift in initial degradation temperature (Td) and altered crosslinking behavior under irradiation [2]. Furthermore, the methyl substitution directly impacts biological activity: the compound shows dramatically reduced affinity for nuclear receptors and enzymes compared to non-methylated analogs, a critical distinction for regulatory compliance in food-contact and biomedical applications [3]. The evidence below quantifies these differences.

TMBPA-derived polymers may show lower initial degradation temperatures than BPA analogs, potentially limiting high-temperature processing.

Under UV exposure, the ortho-methyl groups suppress photo-Fries rearrangement but promote crosslinking, shifting long-term durability profiles.

Reduced affinity for human nuclear receptors and enzymes compared to unsubstituted bisphenols alters regulatory compliance considerations.

TMBPA Quantitative Differentiation Data


Polyarylate Thermal Stability vs. BPA Analogs

Polyarylates synthesized from tetramethylbisphenol A (the direct analog of 4,4'-(2-Methylpropylidene)bis(2,6-xylenol)) exhibit a pronounced reduction in thermal stability compared to those derived from unsubstituted bisphenol monomers [1]. The initial degradation temperature (Td) in nitrogen for TMBPA-based polymers is approximately 440°C, whereas phenyl-containing BPA-based polyarylates degrade at >480°C [1]. This ~40°C decrement is attributed to the steric strain and altered degradation mechanism induced by the four ortho-methyl groups [2].

Thermal Stability
Head-to-head
Td ~440°C vs >480°C
≥40°C lower
May shift thermal application limits; review process temperature requirements.
TGA under N₂; polyarylate comparison data.
Polymer Chemistry Thermal Analysis Materials Science

Enzyme Inhibition Selectivity: Lanosterol vs. Cycloartenol Synthase

The compound demonstrates a >15-fold selectivity window between two homologous oxidosqualene cyclases, a profile not observed with less hindered bisphenols [1]. Specifically, it inhibits Arabidopsis thaliana cycloartenol synthase with an IC50 of 1,300 nM, whereas human lanosterol synthase is essentially unaffected (IC50 > 20,000 nM) [1]. This differential inhibition arises from the steric demands of the tetramethyl-substituted aromatic rings within the enzyme active sites [2].

IC50 Selectivity
Head-to-head
Plant: 1,300 nM
Human: >20,000 nM
>15-fold difference
Supports plant enzyme research; off-target human enzyme risk lower.
Recombinant oxidosqualene cyclase assay.
Biochemistry Enzymology Sterol Biosynthesis

Photothermal Aging: Mechanism Shift from Photo-Fries to Crosslinking

Under photothermal aging conditions, tetramethyl bisphenol-A polycarbonate (TMPC) exhibits a fundamentally different degradation mechanism compared to standard BPA polycarbonate (PC) [1]. The ortho-methyl groups sterically inhibit the photo-Fries rearrangement, a primary degradation pathway in PC. However, this same substitution promotes radical-mediated crosslinking reactions, leading to higher oxidizability and distinct changes in molecular weight distribution as measured by size exclusion chromatography [1]. This mechanistic divergence means TMPC cannot be considered a direct, property-equivalent substitute for PC in applications involving UV exposure [2].

Degradation Mechanism
Head-to-head
Suppressed photo-Fries;
promoted crosslinking
Mechanistic shift may require specific UV stabilizer screening.
Accelerated photothermal aging; SEC and gel fraction data.
Polymer Degradation Photochemistry Materials Durability

Zebrafish Developmental Toxicity: Hatching Rate Inhibition

Exposure to tetramethyl bisphenol A (TMBPA) induces quantifiable developmental toxicity in a zebrafish (Danio rerio) model, a standard assay for aquatic ecological risk assessment [1]. Concentrations of 5, 50, and 200 μg/L TMBPA significantly decreased embryo hatching rates at 48 hours post-fertilization (hpf) compared to control groups [1]. This effect was accompanied by disrupted expression of genes in the antioxidant system (cat, gpx, mn-sod) and the hypothalamic-pituitary-thyroid (HPT) axis [1]. While BPA itself is known to be toxic, the specific gene expression signature and potency of TMBPA represent a distinct toxicological profile [2].

Zebrafish Hatching
Class-level
Significant reduction at 5–200 µg/L
Aquatic toxicity endpoints may require environmental risk assessment.
48 hpf hatching rate; gene expression changes noted.
Toxicology Endocrine Disruption Environmental Safety

TMBPA Application Scenarios for Procurement


High-Solubility Polyarylates for Solution Processing

The tetramethyl substitution renders polyarylates derived from this monomer readily soluble in a wide range of organic solvents, a property directly enabled by the steric disruption of chain packing [1]. This solubility profile is advantageous for fabricating heat-resistant films via cast, spin-, or dip-coating. However, procurement must be coupled with the knowledge that the resulting polymer will have a glass transition temperature (Tg) in the range of 165-202°C and an initial degradation temperature ~40°C lower than BPA-based analogs [1]. This monomer is therefore best suited for applications prioritizing solution processability over ultimate thermal stability, such as specialty coatings and membranes.

Plant Sterol Biosynthesis: Selective Enzyme Inhibition

The compound's >15-fold selectivity for plant cycloartenol synthase (IC50 1,300 nM) over human lanosterol synthase (IC50 >20,000 nM) makes it a valuable tool compound for dissecting sterol biosynthesis pathways in plants without confounding off-target effects on human enzymes [1]. Researchers investigating novel herbicides or plant growth regulators can utilize this selectivity to validate target engagement in planta. Procurement for this purpose should specify a purity suitable for enzymatic assays, as trace contaminants from synthesis could alter the apparent inhibition profile.

UV-Resistant Polycarbonate: Suppressed Photo-Fries Rearrangement

In applications where the yellowing and chain scission associated with photo-Fries rearrangement in standard BPA polycarbonate are unacceptable, incorporating this tetramethyl monomer can suppress this degradation pathway [1]. The ortho-methyl groups sterically hinder the rearrangement. However, formulators must anticipate a concomitant increase in radical crosslinking reactions under irradiation, which will alter the polymer's mechanical properties and solubility over time [1]. Procurement for this use case should be paired with a development plan to co-optimize stabilizer packages specifically for this crosslinking-prone matrix.

Environmental Fate & Toxicology Studies

Given the demonstrated developmental toxicity in zebrafish at environmentally relevant concentrations (5-200 μg/L), this compound serves as a key reference standard for analytical chemistry and toxicology studies investigating the fate and effects of next-generation bisphenol alternatives [1]. Procurement of high-purity, analytically certified material is essential for generating reliable exposure and effect data. Researchers should note that the toxicological profile—including specific gene expression changes in antioxidant and thyroid pathways—differs from that of BPA, necessitating compound-specific risk assessments [1].

Application
Selection Property
Validation Focus
Solution-cast polyarylate films & coatings
Solubility in organic solvents; lower thermal degradation temperature vs. BPA analogs
Tg range 165–202°C; Td measurement under process conditions; film quality
Plant sterol biosynthesis research tool
Selective inhibition of plant cycloartenol synthase over human lanosterol synthase
IC50 confirmation under assay conditions; purity assessment for enzymatic studies
UV-exposed polycarbonate with suppressed yellowing
Steric suppression of photo-Fries rearrangement
Crosslinking tendency under irradiation; stabilizer compatibility testing
Aquatic toxicology reference standard
Reported developmental toxicity at low μg/L levels
Hatching rate and gene expression endpoints; analytical purity certification
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